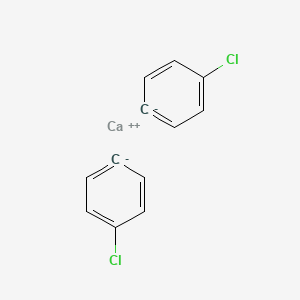
calcium;chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium chlorobenzene is a compound that consists of a calcium ion and a chlorobenzene molecule. Chlorobenzene is an aryl chloride, which means it is a benzene ring substituted with one chlorine atom. Its chemical formula is C₆H₅Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
Chlorobenzene is typically synthesized through the chlorination of benzene. The reaction involves benzene and chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{Cl} + \text{HCl} ] This reaction is an example of electrophilic aromatic substitution, where the chlorine atom replaces one of the hydrogen atoms on the benzene ring .
Industrial Production Methods
On an industrial scale, chlorobenzene is produced by the direct chlorination of benzene using chlorine gas and a catalyst. The process is carried out in a continuous flow reactor to ensure efficient production. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a catalyst such as ferric chloride or aluminum chloride to facilitate the reaction .
化学反应分析
Types of Reactions
Chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Chlorobenzene can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile. For example, chlorobenzene reacts with sodium hydroxide to form phenol.
Oxidation Reactions: Chlorobenzene can be oxidized to form chlorophenol or other chlorinated aromatic compounds.
Reduction Reactions: Chlorobenzene can be reduced to benzene using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) is commonly used as a nucleophile in the substitution reaction to form phenol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize chlorobenzene.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for the reduction of chlorobenzene.
Major Products Formed
Phenol: Formed from the nucleophilic substitution of chlorobenzene with sodium hydroxide.
Chlorophenol: Formed from the oxidation of chlorobenzene.
科学研究应用
Chlorobenzene has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a solvent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: Used in the production of rubber, resins, and other industrial chemicals
作用机制
The mechanism of action of chlorobenzene involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom on the benzene ring is replaced by a nucleophile through the formation of a Meisenheimer complex. This intermediate is stabilized by resonance and eventually leads to the substitution of the chlorine atom .
相似化合物的比较
Chlorobenzene can be compared with other halobenzenes such as fluorobenzene, bromobenzene, and iodobenzene. These compounds share similar chemical properties but differ in their reactivity and applications:
Fluorobenzene: Less reactive than chlorobenzene due to the strong carbon-fluorine bond.
Bromobenzene: More reactive than chlorobenzene and used in similar applications.
Iodobenzene: Highly reactive and used in specialized organic synthesis reactions .
Chlorobenzene’s unique properties, such as its moderate reactivity and versatility as a solvent and intermediate, make it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
64661-10-5 |
|---|---|
分子式 |
C12H8CaCl2 |
分子量 |
263.17 g/mol |
IUPAC 名称 |
calcium;chlorobenzene |
InChI |
InChI=1S/2C6H4Cl.Ca/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |
InChI 键 |
AFUKMKXXPOCXFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
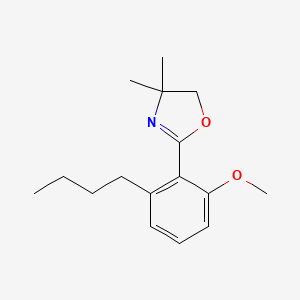
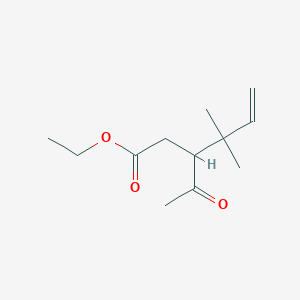


![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
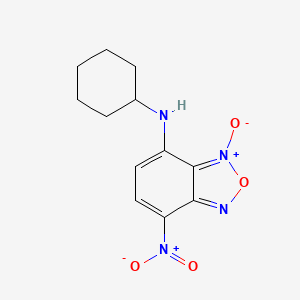
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
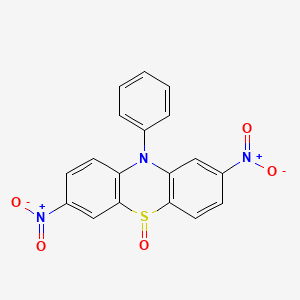
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
